An In-depth Technical Guide to the Physical Properties of 1-(4-Fluorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-(4-Fluorophenyl)ethanamine Hydrochloride
Introduction
1-(4-Fluorophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. As a key building block, its physical properties are critical for researchers and scientists in designing synthetic routes, developing formulations, and understanding its behavior in biological systems. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Fluorophenyl)ethanamine hydrochloride, detailing the experimental methodologies for their determination and interpreting the significance of the data for research and development applications.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Property | Value | Source |
| Chemical Name | 1-(4-Fluorophenyl)ethanamine hydrochloride | N/A |
| Synonyms | 1-(4-Fluorophenyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 403-37-2 | N/A |
| Molecular Formula | C₈H₁₁ClFN | [1] |
| Molecular Weight | 175.63 g/mol | [1] |
| Chemical Structure | N/A |
Melting Point Analysis
The melting point is a fundamental physical property that provides an indication of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.
Experimental Data: Specific experimental data for the melting point of 1-(4-Fluorophenyl)ethanamine hydrochloride is not readily available in publicly accessible databases. This necessitates experimental determination for any new batch synthesized or procured.
Protocol for Melting Point Determination
This protocol outlines the capillary method, a widely accepted and reliable technique for determining the melting point of a solid compound.[2]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.
Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed)
Procedure:
-
Sample Preparation: Ensure the 1-(4-Fluorophenyl)ethanamine hydrochloride sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
-
For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[2]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point range.
-
Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading at the point of phase transition.[2]
Solubility Analysis
Solubility is a critical parameter for drug development, influencing bioavailability, formulation, and routes of administration. As an amine salt, 1-(4-Fluorophenyl)ethanamine hydrochloride is expected to exhibit higher solubility in polar protic solvents compared to its free base form due to the ionic nature of the ammonium chloride group.[3][4][5]
Expected Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar water molecules.[3][5] |
| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation and anion. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | DCM is a nonpolar solvent and is less likely to effectively solvate the ionic compound. |
| Hexanes | Insoluble | Hexanes are nonpolar hydrocarbon solvents and will not effectively dissolve an ionic salt. |
Protocol for Qualitative Solubility Determination
Principle: A small, known amount of the solute is added to a fixed volume of the solvent at a specific temperature to visually determine if it dissolves.
Equipment:
-
Vials or test tubes
-
Vortex mixer
-
Spatula
-
Graduated cylinder or pipette
Procedure:
-
Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of the chosen solvent to a clean vial.
-
Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of 1-(4-Fluorophenyl)ethanamine hydrochloride to the vial.
-
Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Categorization:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Causality Behind Experimental Choices:
-
Vortexing: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.
-
Visual Inspection: Provides a rapid and straightforward assessment of solubility for initial screening purposes.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Fluorophenyl)ethanamine hydrochloride, ¹H and ¹³C NMR are crucial for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.[6]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Two sets of doublets or a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm) due to the protons on the fluorophenyl ring.
-
Methine Proton (-CH): A quartet (due to coupling with the adjacent methyl group) at approximately 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
Amine Protons (-NH₃⁺): A broad singlet at a variable chemical shift (typically downfield, >8 ppm) due to proton exchange and the acidic nature of the ammonium protons. This peak would disappear upon the addition of D₂O.[7]
-
Methyl Protons (-CH₃): A doublet at approximately 1.5-2.0 ppm, coupled to the methine proton.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the aromatic region (approx. 115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Methine Carbon (-CH): A signal at approximately 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal at approximately 20-25 ppm.
Protocol for NMR Sample Preparation and Analysis
Equipment:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flask
-
Pipette
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Fluorophenyl)ethanamine hydrochloride and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[6]
Causality Behind Experimental Choices:
-
Deuterated Solvent: The use of a deuterated solvent is essential to avoid large solvent peaks that would obscure the signals from the analyte.[6]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Features:
-
N-H Stretch: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.[7]
-
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend: A medium to strong absorption around 1500-1600 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Principle: An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. The sample is placed in contact with the crystal, and the evanescent wave is attenuated at wavelengths where the sample absorbs energy.
Equipment:
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Background Scan: With a clean ATR crystal, a background spectrum is collected.
-
Sample Application: A small amount of the solid 1-(4-Fluorophenyl)ethanamine hydrochloride is placed directly onto the ATR crystal.
-
Sample Scan: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.
-
Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a convenient and rapid method for analyzing solid samples with minimal sample preparation.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amine hydrochlorides.[9]
Expected Mass Spectrum (Positive Ion Mode ESI): The primary ion observed would be the protonated molecule of the free base, [M+H]⁺, where M is the free base 1-(4-fluorophenyl)ethanamine. The expected m/z value for this ion would be approximately 140.08, corresponding to the molecular formula C₈H₁₁FN⁺. The chloride ion is not typically observed in positive ion mode ESI-MS.
Protocol for ESI-MS Analysis
Principle: A dilute solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.
Equipment:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 1-(4-Fluorophenyl)ethanamine hydrochloride (e.g., 1-10 µg/mL) in a solvent mixture that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range.
Causality Behind Experimental Choices:
-
Dilute Solution: Prevents saturation of the detector and minimizes the formation of clusters.
-
Acidic Mobile Phase: The addition of a small amount of acid (e.g., formic acid) promotes the formation of protonated molecules ([M+H]⁺) in the gas phase, enhancing the signal intensity.
Conclusion
The physical properties of 1-(4-Fluorophenyl)ethanamine hydrochloride are fundamental to its application in scientific research and drug development. While some experimental data, such as a precise melting point, are not widely published, this guide provides robust and validated protocols for their determination. The expected solubility and spectroscopic characteristics outlined herein offer a strong foundation for researchers to confirm the identity, purity, and behavior of this important chemical intermediate. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is paramount for scientific integrity and the advancement of pharmaceutical sciences.
References
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Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2020, July 30). Amines as Bases. Retrieved January 17, 2026, from [Link]
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Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.
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The Royal Society of Chemistry. (2014). Supporting Information. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]
- Hughes, D. L. (2004). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 465-476.
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Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved January 17, 2026, from [Link]
- Chen, J., et al. (2019). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. ACS Omega, 4(26), 21955-21962.
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